Technical Guide: 5-Methyloctahydropyrrolo[3,4-b]pyrrole (CAS 132414-59-6)
Technical Guide: 5-Methyloctahydropyrrolo[3,4-b]pyrrole (CAS 132414-59-6)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available technical information for 5-Methyloctahydropyrrolo[3,4-b]pyrrole is limited. This document summarizes the accessible data and provides a general overview of the relevance of the pyrrole scaffold in medicinal chemistry.
Core Compound Properties
5-Methyloctahydropyrrolo[3,4-b]pyrrole is a heterocyclic organic compound. The available data, primarily from chemical suppliers, is summarized below.
| Property | Data | Reference |
| CAS Number | 132414-59-6 | [1][2] |
| Molecular Formula | C₇H₁₄N₂ | [1][2] |
| Molecular Weight | 126.20 g/mol | [1][3] |
| Synonyms | Octahydro-5-methylpyrrolo[3,4-b]pyrrole | [1] |
| Purity | ≥95% | [1] |
| Storage Conditions | Sealed in dry, 2-8℃ | [1] |
| Physical Form | Liquid | [4] |
Experimental Data and Protocols
A thorough search of scientific literature and patent databases did not yield specific experimental protocols for the synthesis, purification, or application of 5-Methyloctahydropyrrolo[3,4-b]pyrrole. Chemical suppliers list it as a building block for research and development, suggesting its use in the synthesis of more complex molecules.[2][3]
The pyrrole ring is a fundamental component in medicinal chemistry, and various synthetic methods for pyrrole derivatives have been developed. These include classical methods like the Paal-Knorr synthesis and modern techniques involving microwave-assisted reactions or catalysis with metals like gold or niobium.[5][6][7] However, specific methodologies for the synthesis of the title compound are not publicly documented.
Biological Activity and Potential Applications
There is no specific biological activity or pharmacological data reported for 5-Methyloctahydropyrrolo[3,4-b]pyrrole in the available literature. However, the broader class of pyrrole and its fused derivatives is of significant interest in drug discovery due to a wide range of biological activities.[8][9]
The pyrrole scaffold is a key structural element in numerous natural products and synthetic molecules with therapeutic applications.[9] Derivatives of the parent pyrrolo[3,4-b]pyridine and other related structures have been investigated for various medicinal purposes.[10][11]
General Biological Activities of Pyrrole Derivatives:
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Anticancer: Pyrrole-containing compounds have shown potential in treating various cancers by targeting cellular components like microtubules or inducing apoptosis.[8][9][12]
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Antimicrobial and Antifungal: Natural antibiotics such as pyrrolnitrin and other synthetic derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.[8]
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Anti-inflammatory: Certain pyrrole derivatives exhibit anti-inflammatory properties, making them potential candidates for treating conditions like rheumatoid arthritis.[8]
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Antiviral: The pyrrole nucleus is a component of some antiviral compounds.[9]
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Neurological Applications: Pyrrolo[3,4-c]pyridine derivatives have been studied for treating diseases of the nervous system.[10] Additionally, some pyrrole derivatives have been investigated as cholinesterase inhibitors for potential use in conditions like Alzheimer's disease.[13]
Given the prevalence of the octahydropyrrolo[3,4-b]pyrrole core in bioactive molecules, it is plausible that 5-Methyloctahydropyrrolo[3,4-b]pyrrole serves as a scaffold or intermediate in the synthesis of novel therapeutic agents targeting these areas.
Logical Relationships and Workflows
Due to the absence of specific experimental or biological data for 5-Methyloctahydropyrrolo[3,4-b]pyrrole, diagrams for signaling pathways or detailed experimental workflows cannot be generated. However, a generalized workflow for the utilization of a chemical building block like this in early-stage drug discovery is presented below.
Caption: Generalized workflow for utilizing a chemical building block in drug discovery.
Conclusion
While 5-Methyloctahydropyrrolo[3,4-b]pyrrole (CAS 132414-59-6) is commercially available as a chemical intermediate, there is a significant lack of detailed public information regarding its synthesis, physicochemical properties beyond the basics, and biological activity. Its structural similarity to the core of many bioactive compounds suggests its potential as a valuable building block in medicinal chemistry and drug discovery programs. Researchers interested in this compound would likely need to perform initial exploratory synthesis and screening to uncover its potential applications.
References
- 1. chemscene.com [chemscene.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole | 132414-59-6 | HFA41459 [biosynth.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Pyrrole synthesis [organic-chemistry.org]
- 6. Microwave-induced Reactions for Pyrrole Synthesis | Scilit [scilit.com]
- 7. scielo.br [scielo.br]
- 8. nbinno.com [nbinno.com]
- 9. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iris.unipa.it [iris.unipa.it]
- 13. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
